molecular formula C11H14N2O3 B7875017 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide

Cat. No.: B7875017
M. Wt: 222.24 g/mol
InChI Key: MFEIPFGBIDUAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide is a chemical compound that features a unique structure combining an amino group, an acetamide group, and a benzo[1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as sodium carbonate to facilitate the formation of the acetamide bond .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as lithium hydride can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides in the presence of a base are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while substitution reactions can produce various N-substituted acetamides .

Scientific Research Applications

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide
  • (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide
  • (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-3-methyl-butyraMide

Uniqueness

Compared to similar compounds, 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide is unique due to its specific acetamide group, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate .

Properties

IUPAC Name

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-6-11(14)13-7-8-1-2-9-10(5-8)16-4-3-15-9/h1-2,5H,3-4,6-7,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEIPFGBIDUAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.